molecular formula C7H16ClN B2867340 2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride CAS No. 2411181-32-1

2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride

Cat. No.: B2867340
CAS No.: 2411181-32-1
M. Wt: 149.66
InChI Key: OHIVFQXWXZDIJF-RNFRBKRXSA-N
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Description

2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride is a chemical compound with the molecular formula C7H15N·HCl It is a derivative of cyclopropylamine, characterized by the presence of an ethyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods allow for the formation of the cyclopropane ring and subsequent conversion into the desired amine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled reaction environments to facilitate the cyclopropanation and subsequent amination steps.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

Major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and substituted cyclopropylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the specific molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride is unique due to its specific structural configuration and the presence of an ethyl group on the cyclopropyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[(1S,2R)-2-ethylcyclopropyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-6-5-7(6)3-4-8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDHDKYJTNRYCK-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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